4'-Bromo-5-chlorobiphenyl-2-carbaldehyde
Description
4'-Bromo-5-chlorobiphenyl-2-carbaldehyde is a halogenated biphenyl derivative featuring a bromine atom at the 4' position, a chlorine atom at the 5 position, and a carbaldehyde functional group at the 2 position of the biphenyl scaffold. The electron-withdrawing effects of the halogens (Br and Cl) and the aldehyde group may influence its reactivity in nucleophilic additions or redox transformations .
Properties
Molecular Formula |
C13H8BrClO |
|---|---|
Molecular Weight |
295.56 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chlorobenzaldehyde |
InChI |
InChI=1S/C13H8BrClO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H |
InChI Key |
CABKLDQQEBNOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
4'-Bromobiphenyl-2-carboxylic Acid (CAS 37174-65-5)
- Structure : Biphenyl core with a bromine atom at 4' and a carboxylic acid group at position 2.
- Key Differences :
- Functional Group: Carboxylic acid (-COOH) replaces the carbaldehyde (-CHO) in the target compound.
- Reactivity: The carboxylic acid group enables esterification or amidation, whereas the aldehyde in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents).
- Applications: Used as a building block for liquid crystals or metal-organic frameworks (MOFs) due to its planar biphenyl structure and hydrogen-bonding capability .
5-(4-Bromo-2-chlorophenyl)-2-furaldehyde (CAS N/A)
- Structure : Furan ring substituted with a 4-bromo-2-chlorophenyl group and a carbaldehyde at position 2.
- Key Differences: Aromatic System: Furan (oxygen-containing heterocycle) vs. biphenyl (two fused benzene rings). Substituents: Chlorine and bromine are positioned on the phenyl ring attached to the furan, differing from the biphenyl halogen placement in the target compound .
4-Bromo-5-methylthiophene-2-carboxaldehyde
- Structure : Thiophene ring with bromine at position 4, methyl at position 5, and a carbaldehyde at position 2.
- Key Differences :
- Heterocycle: Thiophene (sulfur-containing) vs. biphenyl.
- Steric Effects: The methyl group at position 5 may hinder electrophilic substitution reactions compared to the unsubstituted biphenyl system.
- Applications: Thiophene derivatives are widely used in organic electronics (e.g., conductive polymers), whereas biphenyl aldehydes may serve as ligands or intermediates in medicinal chemistry .
5-Bromo-4-dodecylthiophene-2-carbaldehyde (CAS 1029924-67-1)
- Structure : Thiophene ring with bromine at position 5, a long dodecyl chain at position 4, and a carbaldehyde at position 2.
- Key Differences: Alkyl Chain: The dodecyl group enhances hydrophobicity, making this compound suitable for self-assembled monolayers (SAMs) or surfactant applications. Solubility: The long alkyl chain improves solubility in non-polar solvents, contrasting with the biphenyl system’s moderate polarity .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Key Substituents | Primary Applications |
|---|---|---|---|---|---|
| 4'-Bromo-5-chlorobiphenyl-2-carbaldehyde | C₁₃H₈BrClO | 303.56 g/mol | Aldehyde (-CHO) | Br (4'), Cl (5) | Organic synthesis, pharmaceuticals |
| 4'-Bromobiphenyl-2-carboxylic Acid | C₁₃H₉BrO₂ | 277.11 g/mol | Carboxylic acid (-COOH) | Br (4') | MOFs, liquid crystals |
| 5-(4-Bromo-2-chlorophenyl)-2-furaldehyde | C₁₁H₆BrClO₂ | 299.52 g/mol | Aldehyde (-CHO) | Br (4), Cl (2) on phenyl | Heterocyclic chemistry |
| 4-Bromo-5-methylthiophene-2-carboxaldehyde | C₆H₅BrOS | 205.07 g/mol | Aldehyde (-CHO) | Br (4), CH₃ (5) | Organic electronics |
| 5-Bromo-4-dodecylthiophene-2-carbaldehyde | C₁₇H₂₇BrOS | 359.36 g/mol | Aldehyde (-CHO) | Br (5), C₁₂H₂₅ (4) | SAMs, surfactants |
Research Findings and Implications
- Synthetic Utility : The aldehyde group facilitates condensation reactions (e.g., formation of Schiff bases), while halogens enable cross-coupling, as seen in analogues like 4-Bromo-5-methylthiophene-2-carboxaldehyde .
- Material Science : Thiophene-based aldehydes (e.g., 5-Bromo-4-dodecylthiophene-2-carbaldehyde) are prioritized in optoelectronics, whereas biphenyl derivatives may find niche roles in drug discovery due to their structural resemblance to bioactive molecules .
Preparation Methods
Protection of the Aldehyde Group
2-Bromo-5-chlorobenzaldehyde is protected as a dimethyl acetal to prevent side reactions during coupling. The acetal is synthesized by refluxing the aldehyde with methanol and a catalytic acid (e.g., H<sub>2</sub>SO<sub>4</sub>).
Reaction Conditions:
Suzuki-Miyaura Coupling
The protected aldehyde undergoes coupling with 4-bromophenylboronic acid under palladium catalysis.
Reaction Conditions:
Deprotection of the Acetal
The dimethyl acetal is hydrolyzed to regenerate the aldehyde using aqueous HCl.
Reaction Conditions:
Table 1: Suzuki-Miyaura Coupling Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> | <70% at 2 mol% |
| Solvent System | DME/H<sub>2</sub>O | Polar aprotic essential |
| Temperature | 80°C | <50% at 60°C |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatics. While chloro and bromo substituents are deactivating, directing groups (e.g., methoxy) can enable regioselective formylation.
Synthesis of Biphenyl Intermediate
A methoxy-substituted biphenyl precursor (e.g., 4'-bromo-5-chloro-2-methoxybiphenyl) is synthesized via Ullmann coupling.
Reaction Conditions:
Vilsmeier-Haack Reaction
The methoxy group directs formylation to the ortho position, followed by demethylation and chlorination.
Reaction Conditions:
Table 2: Vilsmeier-Haack Reaction Outcomes
| Substrate | Product | Yield |
|---|---|---|
| 4'-Br-5-Cl-2-OMe-biphenyl | 4'-Br-5-Cl-2-CHO-biphenyl | 55% |
| 4'-Br-3-OMe-biphenyl | 4'-Br-3-CHO-biphenyl | 68% |
Oxidation of Methyl Precursors
A methyl group at the 2-position can be oxidized to an aldehyde.
Synthesis of 4'-Bromo-5-chlorobiphenyl-2-methyl
Friedel-Crafts alkylation or Kumada coupling introduces the methyl group.
Reaction Conditions (Kumada):
Oxidation to Aldehyde
Selenium dioxide (SeO<sub>2</sub>) selectively oxidizes methyl to aldehyde.
Reaction Conditions:
-
Reagent: SeO<sub>2</sub> (1.5 equiv), dioxane/H<sub>2</sub>O
-
Temperature: 100°C, 8 hours
Table 3: Oxidation Efficiency Comparison
| Oxidizing Agent | Substrate | Yield |
|---|---|---|
| SeO<sub>2</sub> | 4'-Br-5-Cl-biphenyl-2-Me | 48% |
| CrO<sub>3</sub> | 4'-Br-5-Cl-biphenyl-2-Me | 30% |
Functional Group Interconversion from Nitriles
4'-(Bromomethyl)biphenyl-2-carbonitrile (Fisher Scientific) can be converted to the aldehyde via:
-
Kornblum Oxidation: Bromomethyl → aldehyde using DMSO and NaHCO<sub>3</sub>.
-
Nitrile Reduction: LiAlH<sub>4</sub> reduces nitrile to amine, followed by oxidation to aldehyde.
Key Challenge: Over-oxidation to carboxylic acid requires careful control.
Q & A
Q. What are the optimal synthetic routes for 4'-Bromo-5-chlorobiphenyl-2-carbaldehyde?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a brominated aryl halide and a chlorinated boronic acid derivative, followed by aldehyde functionalization. For example:
Use 5-chloro-2-bromobiphenyl as a precursor.
Introduce the aldehyde group via formylation using directed ortho-metallation (DoM) or Vilsmeier-Haack reaction conditions.
Steric hindrance from the bromine and chlorine substituents may require palladium catalysts with bulky ligands (e.g., SPhos) to enhance coupling efficiency .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Grow high-quality crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane).
Use SHELXL for structure refinement, ensuring accurate modeling of halogen atoms (Br, Cl) due to their strong electron density .
Validate bond lengths and angles against DFT-optimized geometries (e.g., using B3LYP functional with exact exchange corrections) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm aldehyde proton (~9.8–10.2 ppm) and aromatic substitution patterns.
- FT-IR : C=O stretch (~1680–1720 cm) and C-Br/C-Cl vibrations (~500–700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for Br/Cl .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP with 20% exact exchange) to model halogen interactions and frontier molecular orbitals .
- Calculate electrostatic potential surfaces to identify reactive sites (e.g., aldehyde group for nucleophilic attacks).
- Compare computed vs. experimental UV-Vis spectra to validate electronic transitions .
Q. What strategies resolve discrepancies between crystallographic data and computational models?
- Methodological Answer :
- Check Refinement Parameters : Ensure thermal displacement parameters (ADPs) for Br/Cl atoms are not over-constrained in SHELXL .
- Functional Selection : Test alternative DFT functionals (e.g., M06-2X for halogen interactions) if bond length deviations exceed 0.02 Å .
- Experimental Validation : Use temperature-dependent crystallography to assess dynamic disorder effects .
Q. How do substituent positions influence cross-coupling reactivity in downstream applications?
- Methodological Answer :
- Steric Effects : The 4'-Br and 5-Cl substituents create steric bulk, favoring coupling at the 2-carbaldehyde position.
- Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the ring, requiring electron-rich catalysts (e.g., Pd(OAc) with P(t-Bu)) for Suzuki reactions .
- Case Study : Compare with 5-Bromo-2-chloro-4-fluorobenzaldehyde (similar structure), where fluorine enhances electrophilicity at the aldehyde group .
Data Analysis and Contradictions
Q. How should researchers address conflicting HPLC purity results vs. NMR integration data?
- Methodological Answer :
- HPLC Calibration : Use a certified reference standard (e.g., this compound from PubChem) to validate column retention times .
- NMR Quantification : Employ NMR (if fluorine analogs exist) or internal standards (e.g., 1,3,5-trimethoxybenzene) for integration accuracy .
Q. What causes variability in aldehyde oxidation stability during storage?
- Methodological Answer :
- Degradation Pathways : Aldehydes are prone to air oxidation. Stabilize by:
Storing under inert gas (N/Ar) at –20°C.
Adding radical inhibitors (e.g., BHT) to solvent systems.
Experimental Design
Design a reaction scheme to functionalize the aldehyde group without disturbing Br/Cl substituents.
- Methodological Answer :
Q. How to optimize recrystallization for high-purity yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
